

A Researcher's Guide to FLT4 Antibody Cross-Reactivity Across Species

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Compound of Interest

Compound Name: *FLT4 protein*

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For researchers in immunology, oncology, and vascular biology, the Fms-related tyrosine kinase 4 (FLT4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), is a critical target of study. Its role in lymphangiogenesis and angiogenesis makes it a key player in both normal physiological processes and pathological conditions like cancer and lymphedema.^{[1][2]} The selection of a specific and reliable antibody is paramount for accurate experimental outcomes. This guide provides a comparative overview of commercially available FLT4 antibodies, focusing on their cross-reactivity across common research species: human, mouse, and rat.

Performance Comparison of FLT4 Antibodies

The following table summarizes the cross-reactivity of several commercially available FLT4 antibodies based on manufacturer-provided data and publications. This is not an exhaustive list, but it provides a comparative snapshot to aid in antibody selection.

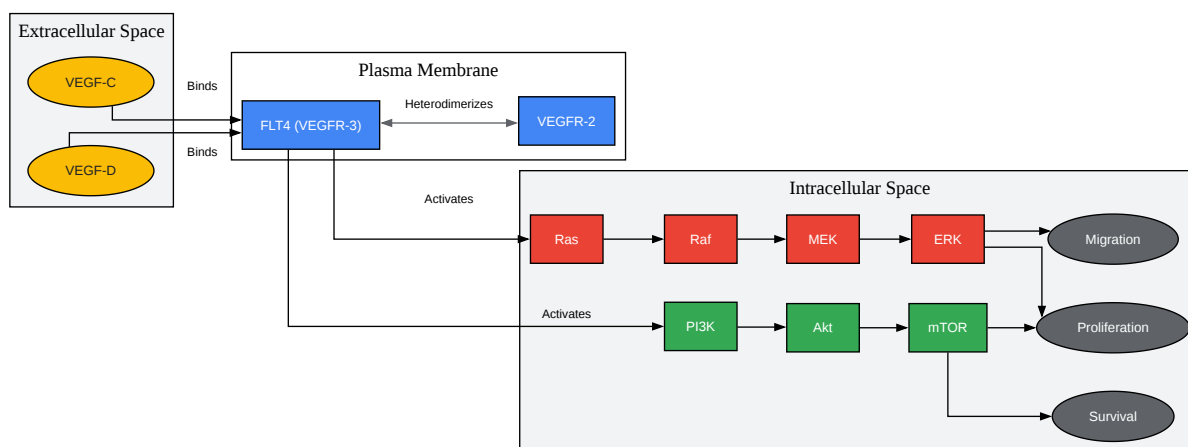
Antibody Name/ID	Manufacturer	Host Species	Tested Species Reactivity	Cross-Reactivity Details	Applications
AF349	R&D Systems	Goat	Human, Mouse	In Western blots, approximately 15% cross-reactivity with recombinant mouse VEGFR3 is observed. [3]	WB, ELISA
MAB743	R&D Systems	Rat	Mouse	No cross-reactivity with recombinant human VEGFR3 is observed in direct ELISAs and Western blots. [4]	WB, ELISA
AF743	R&D Systems	Goat	Mouse	In direct ELISAs, approximately 30% cross-reactivity with recombinant human VEGFR3 is observed. [5]	WB, ELISA, IHC
20712-1-AP	Proteintech	Rabbit	Human, Mouse, Deer (cited)	Reactivity confirmed in human and mouse samples. [6]	WB, IHC, IF, ELISA

ab27278	Abcam	Rabbit	Human, Mouse, Rat	Reacts with human, mouse, and rat.[7]	WB, IHC-P, ICC/IF, IHC- Wmt
sc-365748 (G-3)	Santa Cruz Biotechnolog y	Mouse	Human, Mouse, Rat	Recommend ed for detection of Flt-4 of mouse, rat and human origin.[8]	WB, IP, IF, ELISA
PA5-29599	Thermo Fisher Scientific	Rabbit	Human, Mouse, Rat	Reactivity with Human, Rat, and Mouse.	WB, IHC (P), ICC/IF
700388	Thermo Fisher Scientific	Rabbit	Human, Mouse	Reactivity with Human and Mouse.	WB, IHC (P), IF
FNab09394	FineTest	Rabbit	Human, Mouse	Reactivity with Human, Mouse.[9]	WB, IHC, ELISA

Note: The degree of cross-reactivity can be influenced by the experimental conditions and the specific epitope recognized by the antibody. It is always recommended to validate the antibody performance in your specific application and species of interest.

FLT4 Signaling Pathway

FLT4 is a receptor tyrosine kinase that plays a crucial role in the development and maintenance of the lymphatic system. Its primary ligands are Vascular Endothelial Growth Factor C (VEGF-C) and VEGF-D. The binding of these ligands to FLT4, which is primarily expressed on lymphatic endothelial cells, triggers a downstream signaling cascade that promotes cell proliferation, migration, and survival.[5][6][10]

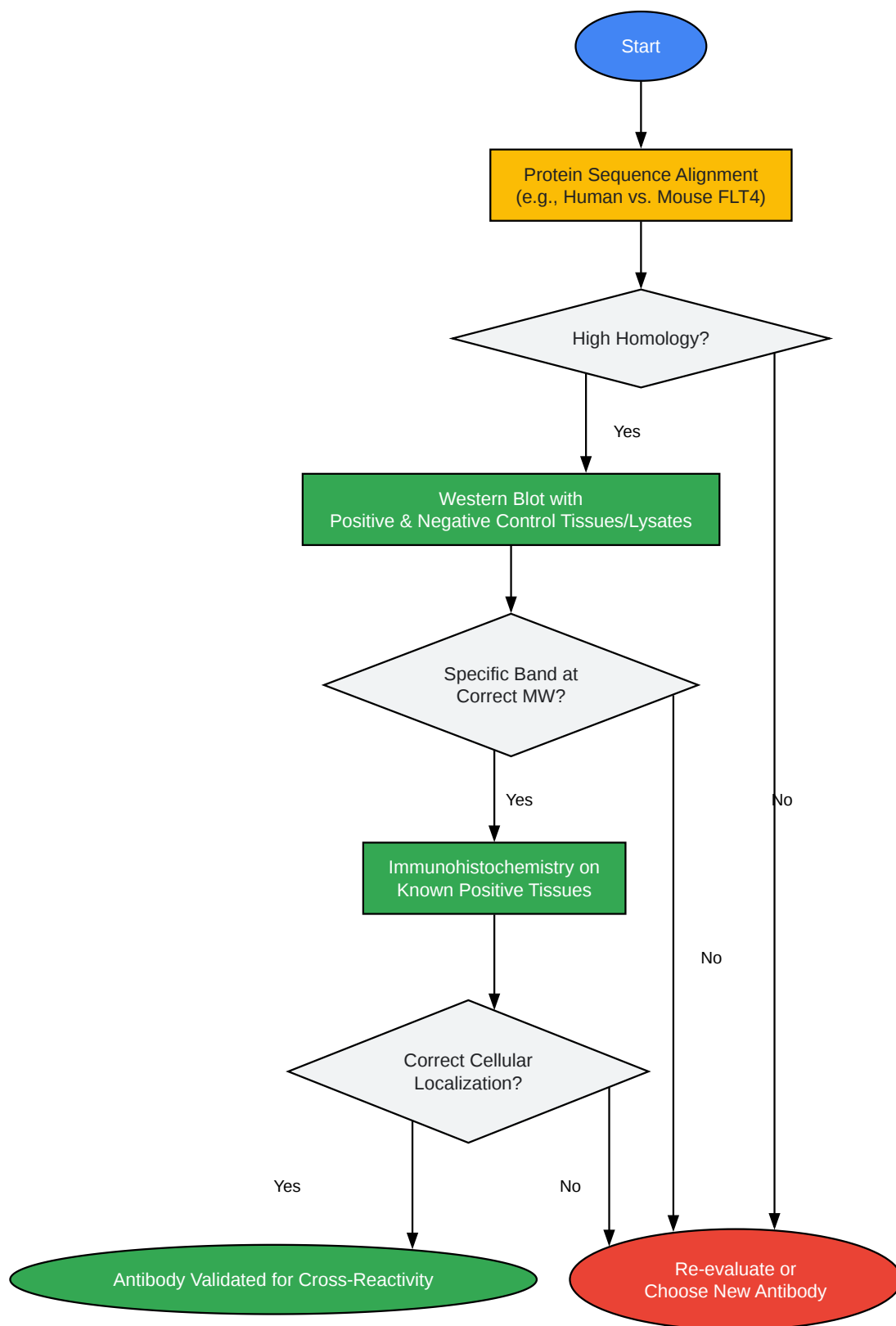


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Caption: FLT4 signaling cascade.

Experimental Workflow for Cross-Reactivity Validation

Verifying the cross-reactivity of an antibody in a species not explicitly listed on the datasheet is a common requirement. The following workflow outlines a general approach to validate antibody performance.



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Caption: Antibody cross-reactivity validation workflow.

Experimental Protocols

Detailed and optimized protocols are crucial for successful antibody validation. Below are general protocols for Western Blotting and Immunohistochemistry that can be adapted for FLT4 antibody testing.

Western Blotting Protocol for FLT4

- Protein Extraction:
 - Homogenize tissue samples or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Quantify protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Load 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel.
 - Run the gel at 100V for 1.5-2 hours.
 - Transfer proteins to a PVDF membrane at 100V for 1 hour.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary FLT4 antibody (diluted according to the manufacturer's instructions) overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection:

- Develop the blot using an enhanced chemiluminescence (ECL) substrate.
- Capture the signal using a chemiluminescence imaging system.

Immunohistochemistry (IHC) Protocol for FLT4

- Tissue Preparation:
 - Fix fresh tissue in 10% neutral buffered formalin for 24 hours.
 - Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
 - Cut 4-5 μ m thick sections and mount on charged slides.
- Antigen Retrieval:
 - Deparaffinize and rehydrate the tissue sections.
 - Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
- Immunostaining:
 - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
 - Block non-specific binding with a blocking serum for 30 minutes.
 - Incubate with the primary FLT4 antibody (diluted as recommended) overnight at 4°C.
 - Wash with PBS three times.
 - Incubate with a biotinylated secondary antibody for 30 minutes.
 - Wash with PBS three times.
 - Incubate with a streptavidin-HRP complex for 30 minutes.
 - Wash with PBS three times.

- Visualization and Counterstaining:
 - Develop the signal with a DAB substrate kit.
 - Counterstain with hematoxylin.
 - Dehydrate, clear, and mount the slides with a permanent mounting medium.

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